Methyl 2-chloro-6-formylisonicotinate
Description
Methyl 2-chloro-6-formylisonicotinate is a substituted pyridine derivative featuring a chloro group at position 2, a formyl group at position 6, and a methyl ester at the carboxylate position. These compounds are typically intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their reactive functional groups (chloro, formyl, and ester), which enable further derivatization .
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 2-chloro-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3 |
InChI Key |
DVJMWUMSDYDADG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-chloro-6-formylisonicotinate with its analogs based on substituent patterns, synthetic routes, and applications. Key differences in reactivity, stability, and functional group positioning are highlighted.
Structural and Functional Group Variations
Key Observations :
- Substituent Position: The formyl group in this compound at position 6 distinguishes it from analogs like Ethyl 2-chloro-6-(ethyl(methyl)amino)-3-formylisonicotinate, where the formyl group is at position 3 .
- Ester Group : Methyl esters (e.g., Methyl 2-chloro-6-cyclopentylisonicotinate) are less hydrolytically stable than ethyl esters (e.g., Ethyl 2-chloro-6-methoxynicotinate), impacting their shelf life and reactivity .
- Electron-Withdrawing Effects : The formyl group in this compound enhances electrophilic reactivity compared to methoxy or alkyl substituents in other analogs, making it more suitable for nucleophilic aromatic substitution reactions .
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn:
- Solubility: Formyl groups increase polarity compared to alkyl or methoxy substituents, likely reducing solubility in non-polar solvents.
- Chromatographic Behavior : Analogs like methyl shikimate () and sandaracopimaric acid methyl ester () show distinct HPLC retention times, suggesting that this compound would elute earlier than less polar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
